N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Overview
Description
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.09801721 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metahexamide and Diabetes Treatment
Metahexamide, a drug with a sulfonylurea component similar in functionality to the sulfonamide group in the requested compound, has been studied for its hypoglycemic effects in diabetic patients. Preliminary studies suggest it is more potent than tolbutamide and chlorpropamide, indicating the significance of sulfonylurea derivatives in diabetes management (Pollen et al., 1960).
Alpha 1-Blocker in Benign Prostatic Hypertrophy
Research on alpha 1-blockers, specifically YM617, demonstrates the therapeutic potential of certain sulfonamide derivatives in treating benign prostatic hypertrophy. The study underscores the utility of these compounds in alleviating symptoms related to prostate enlargement (Kawabe et al., 1990).
Carbonic Anhydrase Inhibitors in Ocular Hypertension
Aminozolamide, a carbonic anhydrase inhibitor, highlights the application of sulfonylamide derivatives in treating ocular conditions. Studies indicate its efficacy in lowering intraocular pressure, suggesting potential therapeutic strategies for glaucoma and ocular hypertension (Lewis et al., 1988).
Vasopressin Antagonists in Hyponatremia
OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, showcases the application of specific sulfonamide structures in addressing electrolyte imbalance disorders like hyponatremia in SIADH patients. This research provides insight into the development of targeted therapies for complex conditions (Saito et al., 1997).
Properties
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-8-10-15(11-9-13)30(27,28)25-19-16-6-2-4-14-5-3-7-17(18(14)16)20(19)29-21-24-23-12-26(21)22/h2-12,19-20,25H,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFJMJDTRVJGID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NN=CN5N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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